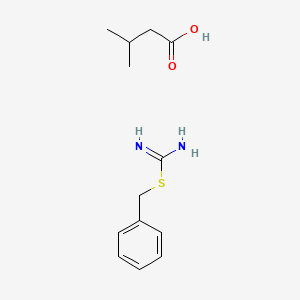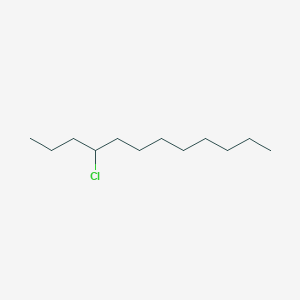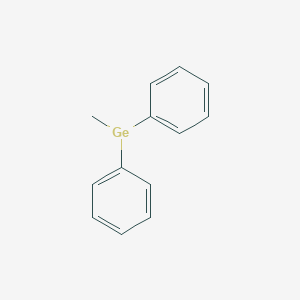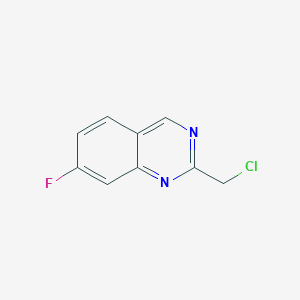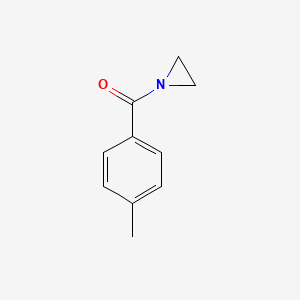
Aziridine, 1-(p-toluoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1-(p-toluoyl)-: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of Haloamines and Amino Alcohols: One common method for synthesizing aziridines involves the intramolecular nucleophilic substitution reaction where an amine functional group displaces an adjacent halide.
Nitrene Addition: Another method involves the addition of nitrenes to alkenes.
From Epoxides and Oximes: Aziridines can also be synthesized by the ring-opening reaction of epoxides with amines, followed by ring closure using the Mitsunobu reaction.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Ring Opening: Aziridines undergo nucleophilic ring-opening reactions with various nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen.
Cycloaddition Reactions: Aziridines can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Reactions often require catalysts such as Rhodium (II) or Copper (I) to proceed efficiently.
Major Products:
Aziridine Ring-Opened Products: These include various substituted amines and other nitrogen-containing compounds.
Larger Heterocycles: Cycloaddition reactions can produce compounds such as imidazolines and oxazolidines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Aziridines are used as building blocks in the synthesis of complex organic molecules due to their high reactivity.
Biology and Medicine:
Anticancer Agents: Some aziridine derivatives have shown significant anticancer activity and are used in chemotherapy.
Antimicrobial Agents: Aziridine-containing compounds have demonstrated antimicrobial properties.
Industry:
Crosslinkers in Coatings: Polymeric aziridines are used as crosslinkers in water-based coatings to improve mechanical properties.
Mécanisme D'action
Mechanism:
Ring Strain and Reactivity: The high ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions.
Alkylating Properties: Aziridines can act as alkylating agents, which is the basis for their use in anticancer therapy.
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
2453-33-0 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
aziridin-1-yl-(4-methylphenyl)methanone |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)10(12)11-6-7-11/h2-5H,6-7H2,1H3 |
Clé InChI |
AKSMDLPXRRKPCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



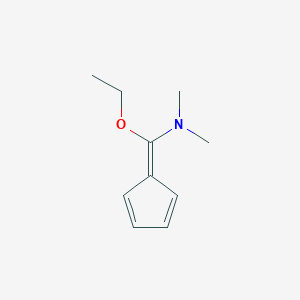
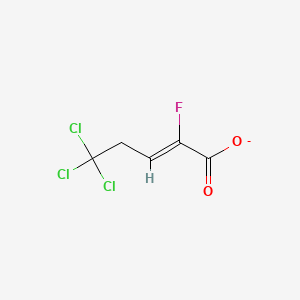
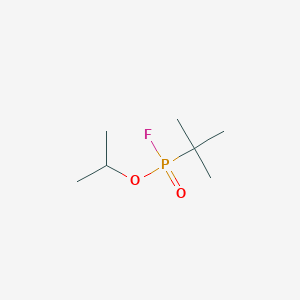
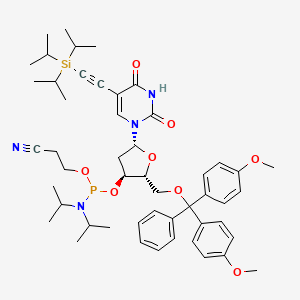
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
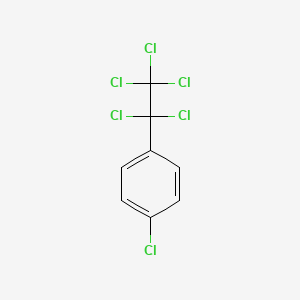
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
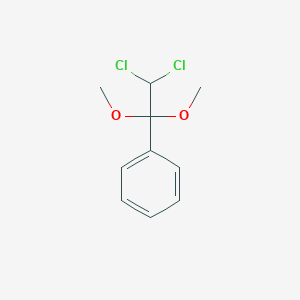
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
